molecular formula C13H18N2O3 B5245243 3-(1-azepanylmethyl)-4-nitrophenol

3-(1-azepanylmethyl)-4-nitrophenol

Cat. No.: B5245243
M. Wt: 250.29 g/mol
InChI Key: DQQYLYJVMRIYEK-UHFFFAOYSA-N
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Description

3-(1-Azepanylmethyl)-4-nitrophenol is a nitrophenol derivative featuring a seven-membered azepane ring attached via a methyl group at the 3-position of the aromatic ring, with a nitro group at the para position (4-position). This structural modification distinguishes it from simpler nitrophenol isomers (e.g., 2-, 3-, and 4-nitrophenol) and imparts unique physicochemical properties. While direct studies on this compound are absent in the literature, its structural analogs (e.g., 4-nitrophenol derivatives with pyridinyl or quaternary ammonium groups) suggest applications in catalysis, environmental remediation, and pharmaceutical synthesis .

Properties

IUPAC Name

3-(azepan-1-ylmethyl)-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-12-5-6-13(15(17)18)11(9-12)10-14-7-3-1-2-4-8-14/h5-6,9,16H,1-4,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQYLYJVMRIYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC(=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Properties of Nitrophenol Derivatives

Compound Substituent(s) Solubility Melting Point (°C) Key Reactivity
3-(1-Azepanylmethyl)-4-nitrophenol 3-(Azepanylmethyl), 4-NO₂ High in polar solvents* Not reported Likely susceptible to nitro-group reduction; azepane may act as a weak base.
4-Nitrophenol 4-NO₂ Low in water 113–115 Photocatalytically degraded to hydroquinone (94–98.6% conversion) .
2-Nitrophenol 2-NO₂ Moderate in water 44–46 Lower thermal stability; forms intramolecular hydrogen bonds.
3-Nitrophenol 3-NO₂ Low in water 96–98 Limited reactivity data; meta-substitution reduces resonance stabilization.
3-(Pyridin-4-yl)propane-1-oxy-4-nitrophenol 3-(Pyridinyl), 4-NO₂ Water-soluble (quaternized) Not reported Used in Cu(II) phthalocyanine catalysts for 4-nitrophenol degradation .

*Inferred from analogous azepane-containing compounds.

Toxicity and Environmental Impact

Table 2: Toxicity Profile Comparison

Compound Acute Toxicity (Oral LD₅₀, Rat) Key Health Effects Environmental Persistence
4-Nitrophenol 250–467 mg/kg Blood cell damage, mutagenicity, cataracts High (resists biodegradation) .
This compound Not studied Likely lower bioavailability due to steric bulk* Unknown
2-Nitrophenol 1,300 mg/kg Less toxic than 4-isomer Moderate
3-Nitrophenol No data No studies available Unknown

*The azepane ring may reduce dermal/oral absorption compared to 4-nitrophenol .

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